Cas no 90599-28-3 ((4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one)

(4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one structure
90599-28-3 structure
Nome del prodotto:(4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
Numero CAS:90599-28-3
MF:C29H43N3O2
MW:465.670627832413
CID:1951564
PubChem ID:185030

(4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (4S,7S,10R,13R)-10-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,13-diisopropyl-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
    • (4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
    • (4S,7S,10R,13R)-10-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,13-diisopropyl-6H-benzo[g]
    • Olivoretine C
    • DTXSID30238213
    • 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 10-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13- trimethyl-7,13-bis(1-methylethyl)-, (4S,7S,10R,13R)-
    • Olivoretin C
    • 90599-28-3
    • (6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo(9.7.1.04,19.013,18)nonadeca-1(18),3,11(19),12-tetraen-8-one
    • 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 10-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,13-bis(1-methylethyl)-, (4S,7S,10R,13R)-
    • DTXCID50160704
    • (6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
    • Inchi: InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)24-21(28)14-22-23-19(15-30-25(23)24)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1
    • Chiave InChI: SPQULBFESHXGLU-ZVYOULDASA-N
    • Sorrisi: CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC

Proprietà calcolate

  • Massa esatta: 465.33552762g/mol
  • Massa monoisotopica: 465.33552762g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 5
  • Complessità: 769
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7
  • Superficie polare topologica: 57.4Ų
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.